molecular formula C21H18N4O B2752124 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide CAS No. 847387-62-6

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2752124
CAS No.: 847387-62-6
M. Wt: 342.402
InChI Key: AJEZLPMPEQGQJP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Enhancing Cellular Uptake and Biological Activity

Pyrrole–imidazole (Py–Im) hairpin polyamides, including compounds similar to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide, have been studied for their ability to modulate gene expression by disrupting protein–DNA interactions. Modifications to the hairpin structure, such as the introduction of an aryl group, can significantly enhance cellular uptake and nuclear localization, increasing their potency as molecular probes or therapeutic agents (J. Meier, D. C. Montgomery, P. Dervan, 2012).

Antibacterial Applications

Research into pyrazolopyrimidine derivatives, structurally related to the specified compound, has revealed significant antibacterial activity. The synthesis of these compounds involves various chemical reactions leading to novel structures with potential therapeutic applications (A. Rahmouni et al., 2014).

Reduction of Metabolism by Aldehyde Oxidase

Compounds featuring the imidazo[1,2-a]pyrimidine moiety, similar to the one , have been optimized to reduce metabolism mediated by aldehyde oxidase (AO), a challenge for their development as drugs. Strategies such as altering the heterocycle or blocking reactive sites have been shown to decrease AO-mediated oxidation, enhancing the drug's stability and efficacy (A. Linton et al., 2011).

Antiviral Activity Against Human Rhinovirus

The investigation into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated strong antirhinovirus activity, highlighting the therapeutic potential of imidazo[1,2-a]pyrimidines and related compounds in treating viral infections (C. Hamdouchi et al., 1999).

Drug Discovery and Molecular Profiling

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been used in chemical-genetic profiling to identify target pathways conserved between yeast and human cells. These compounds target essential cellular processes, providing insights into their mechanisms of action and potential applications in studying cell physiology and developing novel therapeutics (Lisa Yu et al., 2008).

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future research could focus on developing new synthetic methods and exploring their potential applications in drug development .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h1-9,12-15H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEZLPMPEQGQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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